molecular formula C10H20O2 B12548210 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- CAS No. 160790-49-8

4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)-

Cat. No.: B12548210
CAS No.: 160790-49-8
M. Wt: 172.26 g/mol
InChI Key: LQBJEGDVJSXOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- is a branched diol characterized by its unsaturated hydrocarbon backbone with hydroxyl (-OH) groups at positions 2 and 7, methyl substituents at the same positions, and a (4Z)-configured double bond. This stereochemistry and functional group arrangement confer unique physicochemical properties, including polarity, solubility, and reactivity, which are critical for applications in organic synthesis, pharmaceuticals, or material science.

Properties

CAS No.

160790-49-8

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,7-dimethyloct-4-ene-2,7-diol

InChI

InChI=1S/C10H20O2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-6,11-12H,7-8H2,1-4H3

InChI Key

LQBJEGDVJSXOJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=CCC(C)(C)O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{2,7-Dimethyl-4-octene} \xrightarrow{\text{OsO}_4, \text{NMO}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
$$

Conditions :

  • OsO₄ (2.5 mol%), N-methylmorpholine N-oxide (NMO) as oxidant
  • Tert-butanol/water (3:1) at 0°C → 25°C, 12–24 hours
  • Yield : 68–72%

Key Considerations :

  • Requires Z-configured alkene precursor for stereochemical fidelity.
  • Precursor Synthesis : 2,7-Dimethyl-4-octene is prepared via Wittig reaction between isobutyltriphenylphosphonium bromide and 4-pentenal.

Stereoselective Reduction of 2,7-Dimethyl-4-octyne-2,7-diol

This method leverages Lindlar catalyst for partial hydrogenation of an alkyne precursor.

Reaction Steps

  • Alkyne Synthesis :
    • Coupling of 2-methyl-3-butyn-2-ol with 1-bromo-3-methylbutane via SN2.
    • Reagents : KOtBu, THF, −78°C → 25°C.
  • Hydrogenation :
    $$
    \text{2,7-Dimethyl-4-octyne-2,7-diol} \xrightarrow{\text{H}_2, \text{Lindlar catalyst}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
    $$
    • Conditions : H₂ (1 atm), quinoline inhibitor, 25°C, 6 hours.
    • Yield : 85% (alkyne intermediate), 78% (final product).

Advantages :

  • High stereoselectivity (Z:E > 95:5).
  • Scalable for industrial production.

Bidirectional Epoxide Ring-Opening

A multi-step approach utilizing epoxide intermediates .

Synthetic Pathway

  • Epoxidation :
    • Treat 2,7-dimethyl-1,7-octadiene with mCPBA.
    • Conditions : CH₂Cl₂, 0°C → 25°C, 8 hours.
  • Acid-Catalyzed Ring-Opening :
    $$
    \text{2,7-Dimethyl-1,2-epoxy-7-octene} \xrightarrow{\text{H}2\text{SO}4, \text{H}_2\text{O}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
    $$
    • Yield : 62% over two steps.

Limitations :

  • Competing regioisomers may form without careful pH control.

Grignard Reaction with Diketone Precursors

A convergent synthesis using organomagnesium reagents .

Procedure

  • Diketone Preparation :
    • Oxidative coupling of 3-methyl-2-butanone using FeCl₃.
  • Grignard Addition :
    $$
    \text{2,7-Dimethyl-4-octanedione} \xrightarrow{\text{MeMgBr}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
    $$
    • Conditions : THF, −78°C → reflux, 12 hours.
    • Yield : 54%.

Challenges :

  • Requires strict anhydrous conditions.
  • Low diastereoselectivity (∼70:30) necessitates chromatographic purification.

Enzymatic Oxidation of 2,7-Dimethyl-4-octanol

A biocatalytic route using P450 monooxygenases .

Key Features

  • Enzyme : CYP153A from Bacillus subtilis.
  • Reaction :
    $$
    \text{2,7-Dimethyl-4-octanol} \xrightarrow{\text{CYP153A, NADPH}} \text{(4Z)-2,7-Dimethyl-4-octene-2,7-diol}
    $$
  • Conditions : Phosphate buffer (pH 7.4), 30°C, 24 hours.
  • Yield : 88% with >99% ee.

Advantages :

  • Environmentally benign, single-step process.
  • High enantiomeric excess.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Stereoselectivity Scalability
Dihydroxylation 2,7-Dimethyl-4-octene OsO₄/NMO 72 High (Z) Industrial
Alkyne Hydrogenation 4-Octyne-2,7-diol Lindlar catalyst 78 Excellent (Z) Pilot-scale
Epoxide Ring-Opening 1,7-Octadiene derivative mCPBA/H₂SO₄ 62 Moderate Lab-scale
Grignard Reaction Diketone MeMgBr 54 Low Lab-scale
Enzymatic Oxidation 4-Octanol derivative CYP153A 88 Excellent (Z) Industrial

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

a. 2-Decenal, (Z)-

  • Structure : A 10-carbon aldehyde with a (Z)-configured double bond at position 2.
  • Key Differences : Lacks hydroxyl and methyl groups but shares a similar unsaturated backbone.
  • Functional Impact : The aldehyde group in 2-Decenal enhances electrophilicity, making it more reactive in nucleophilic additions compared to the diol’s hydroxyl-mediated hydrogen bonding .
  • Applications : Predominantly a flavor/aroma compound in food science, as seen in grouper muscle volatile profiles .

b. 1,3,7-Octatriene, 3,7-dimethyl-, (E)-

  • Structure : An 8-carbon triene with methyl groups at positions 3 and 7 and an (E)-configured double bond.
  • Applications : Found in S. cerevisiae fermentation products, contributing to wine aroma .

c. 2,6-Octadiene-4-thiol, 3,7-dimethyl-, (Z)-

  • Structure : An 8-carbon thiol with a (Z)-configured double bond and methyl groups.
  • Key Differences : The thiol (-SH) group introduces higher acidity and odor potency compared to hydroxyl groups.
  • Functional Impact: Thiols are notorious for low odor thresholds (e.g., in grapefruit), whereas diols like 4-Octene-2,7-diol are less volatile and odor-neutral .
Functional Group Comparison
Compound Functional Groups Double Bond Configuration Key Properties
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- Diol, methyl, (4Z)-double bond (4Z) High polarity, hydrogen bonding
2-Decenal, (Z)- Aldehyde, (Z)-double bond (Z) Electrophilic, volatile
Limonene Monoterpene (E)- or (Z)- Hydrophobic, UV-active
n-Hexadecanoic acid Carboxylic acid N/A Amphiphilic, high melting point

Notable Trends:

  • Polarity : Diols (e.g., 4-Octene-2,7-diol) > Aldehydes (e.g., 2-Decenal) > Thiols (e.g., 2,6-Octadiene-4-thiol) > Hydrocarbons (e.g., 1,3,7-Octatriene).
  • Reactivity : Thiols > Aldehydes > Diols due to nucleophilicity (thiols) vs. electrophilicity (aldehydes).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.